molecular formula C11H11NO2 B7775418 3-(3,4-Dimethoxyphenyl)acrylonitrile CAS No. 37629-85-9

3-(3,4-Dimethoxyphenyl)acrylonitrile

Cat. No.: B7775418
CAS No.: 37629-85-9
M. Wt: 189.21 g/mol
InChI Key: WGPTVEZJYRFEGT-ONEGZZNKSA-N
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Description

Significance of the Acrylonitrile (B1666552) Moiety in Chemical Synthesis

The acrylonitrile moiety, with the chemical structure H₂C=CH−C≡N, is a cornerstone of modern chemical industry and a versatile functional group in organic synthesis. wikipedia.org Its importance stems from the unique reactivity conferred by the vinyl group directly attached to a potent electron-withdrawing nitrile group. igtpan.com

Historically, acrylonitrile gained prominence as a monomer for the production of commercially significant polymers. acs.org These include polyacrylonitrile (B21495), which is the basis for acrylic fibers used in textiles, and various copolymers such as acrylonitrile butadiene styrene (B11656) (ABS) plastics, styrene-acrylonitrile (SAN) resins, and nitrile butadiene rubber (NBR). wikipedia.org, youtube.com, acs.org The incorporation of acrylonitrile into copolymers generally enhances hardness, chemical resistance, and heat resistance. igtpan.com

Beyond polymerization, acrylonitrile is a valuable reactant in a multitude of chemical transformations:

Diels-Alder Reactions: The activated double bond of acrylonitrile allows it to act as a dienophile, reacting with conjugated dienes to form cyclic compounds. igtpan.com

Cyanoethylation: This reaction involves the addition of a molecule containing an active hydrogen across the double bond of acrylonitrile, introducing a cyanoethyl group (-CH₂CH₂CN). igtpan.comacs.org

Functional Group Interconversion: The nitrile group itself is a versatile precursor that can be hydrolyzed to carboxylic acids or amides, or reduced to amines, providing a gateway to numerous other classes of organic compounds. igtpan.com

Precursor for Other Monomers: Acrylonitrile serves as a key intermediate in the industrial synthesis of other important chemicals like acrylamide (B121943) and acrylic acid. wikipedia.org, youtube.com

The industrial production of acrylonitrile is predominantly achieved through the Sohio process, which involves the ammoxidation of propylene. acs.org, wisc.edu The reactivity and synthetic utility of the acrylonitrile unit make it a fundamental building block for constructing complex molecular architectures. nsf.gov

Role of the 3,4-Dimethoxyphenyl Group in Chemical Design

The 3,4-dimethoxyphenyl group, also known as a veratryl group, is a common structural feature in a wide array of organic molecules, particularly in the realm of natural products and medicinal chemistry. This group is often incorporated into molecular designs to modulate a compound's physicochemical and biological properties. researchgate.net The two methoxy (B1213986) groups (-OCH₃) at positions 3 and 4 of the phenyl ring are critical to its function.

The presence of methoxy groups can significantly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net They can alter lipophilicity, which affects how a molecule moves across biological membranes, and can provide sites for metabolic transformation. Furthermore, the oxygen atoms of the methoxy groups can act as hydrogen bond acceptors, enhancing the binding affinity of a molecule to its biological target, such as a receptor or enzyme. researchgate.netnih.gov

The 3,4-dimethoxyphenyl moiety is an integral part of numerous biologically active compounds and is considered an important pharmacophore. For instance, it is a key structural component of the cardiovascular drug Verapamil, where it is derived from the intermediate (3,4-dimethoxyphenyl)acetonitrile. chemicalbook.comguidechem.com The related compound 3,4-dimethoxyphenethylamine (B193588) (DMPEA) is a structural analogue of the neurotransmitter dopamine. wikipedia.org In structure-activity relationship (SAR) studies, the 3,4-dimethoxyphenyl group has been identified as being essential for the activity of certain anti-inflammatory and anticancer agents. nih.govmdpi.com

Position of 3-(3,4-Dimethoxyphenyl)acrylonitrile (B1581104) as a Pivotal Scaffold in Advanced Organic Synthesis

This compound occupies a strategic position as a pivotal scaffold in organic synthesis due to the combined reactivity of its functional groups. It serves as a versatile building block for the elaboration of more complex molecular structures. Its synthesis is most commonly achieved through the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction. wikipedia.orgthermofisher.com This reaction typically involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group. wikipedia.orgyoutube.com In the case of this compound, the reactants are 3,4-dimethoxybenzaldehyde (B141060) (veratraldehyde) and a compound providing the cyanomethyl anion, such as acetonitrile (B52724). iucr.org

The structure of this compound is that of an α,β-unsaturated nitrile, a class of compounds known as powerful Michael acceptors. This makes the β-carbon atom susceptible to nucleophilic attack, a feature widely exploited to introduce further molecular complexity. The compound serves as a vinylogous counterpart to (3,4-dimethoxyphenyl)acetonitrile, extending the reach of the electron-withdrawing nitrile group through the conjugated π-system. sigmaaldrich.com This inherent reactivity allows it to be a starting point for synthesizing a variety of heterocyclic and carbocyclic systems.

Table 2: Common Synthetic Routes to Acrylonitrile Derivatives
Reaction NameDescriptionKey Reactants
Knoevenagel Condensation Condensation of an aldehyde or ketone with an active methylene compound (like a nitrile) using a weak base catalyst to form a C=C bond. wikipedia.orgorganic-chemistry.orgAldehyde/Ketone, Active Methylene Compound (e.g., R-CH₂-CN)
Horner-Wadsworth-Emmons (HWE) Reaction Reaction of a phosphonate (B1237965) carbanion with an aldehyde or ketone to produce an alkene, often with high E-selectivity. organic-chemistry.orgyoutube.comPhosphonate Ester, Aldehyde/Ketone, Base
Heck Reaction A palladium-catalyzed cross-coupling reaction between an unsaturated halide and an alkene (such as acrylonitrile) to form a substituted alkene. nsf.govchemicalbook.comAryl/Vinyl Halide, Alkene, Palladium Catalyst, Base
Wittig Reaction Reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene. nsf.govorganic-chemistry.orgPhosphonium Ylide, Aldehyde/Ketone

Contextualizing Research on this compound Derivatives

Research into derivatives of this compound is largely driven by the pursuit of new molecules with valuable biological activities. nih.gov The core scaffold is seen as a "privileged structure" that can be systematically modified to explore structure-activity relationships. By synthesizing analogues, chemists aim to optimize properties such as potency, selectivity, and pharmacokinetic profiles.

The synthetic strategies to access these derivatives often involve modifying the core structure at several key positions:

Substitution at the α-position: The carbon atom adjacent to the nitrile group can be functionalized. For example, (3,4-dimethoxyphenyl)acetonitrile can be condensed with different aldehydes to yield α-substituted derivatives like (Z)-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile. chemicalbook.comnih.gov

Modification of the Phenyl Ring: The aromatic ring can be altered by using different substituted benzaldehydes in the initial condensation reaction.

Reactions of the Nitrile Group: The nitrile can be converted into other functional groups, such as amides or tetrazoles, to create new classes of compounds.

Recent studies have highlighted the potential of acrylonitrile derivatives in medicinal chemistry, with investigations into their activity against viruses, bacteria, cancer, and parasites like Trypanosoma cruzi and Leishmania amazonensis. nih.gov The combination of the electron-deficient acrylonitrile moiety with the electron-rich, biologically relevant 3,4-dimethoxyphenyl group creates a push-pull electronic system that is a recurring motif in the design of novel therapeutic agents.

Table 3: Examples of this compound Derivatives in Research
Compound NameCAS NumberKey Structural Feature
(Z)-3-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile iucr.orgN/AAn additional 4-methoxyphenyl (B3050149) group at the α-position.
3-(3,4-Dimethoxyphenyl)-2-(2-pyridinyl)acrylonitrile sigmaaldrich.com912288-15-4A pyridinyl group at the α-position.
(E)-3-(Benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile nih.govN/AA benzothiophene (B83047) group attached to the double bond.
Isoamyl (E)-3-(3,4-dimethoxyphenyl)acrylate mdpi.comN/AThe nitrile is replaced by an isoamyl ester group.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)prop-2-enenitrile
Source PubChem
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InChI

InChI=1S/C11H11NO2/c1-13-10-6-5-9(4-3-7-12)8-11(10)14-2/h3-6,8H,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WGPTVEZJYRFEGT-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID701254922
Record name (2E)-3-(3,4-Dimethoxyphenyl)-2-propenenitrile
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Molecular Weight

189.21 g/mol
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CAS No.

37629-85-9, 6443-72-7
Record name (2E)-3-(3,4-Dimethoxyphenyl)-2-propenenitrile
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Record name 3-(3,4-Dimethoxyphenyl)acrylonitrile
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Record name (E)-3-(3,4-Dimethoxyphenyl)acrylonitrile
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Advanced Synthetic Methodologies for 3 3,4 Dimethoxyphenyl Acrylonitrile and Its Analogs

Condensation Reactions for Acrylonitrile (B1666552) Scaffold Formation

The formation of the acrylonitrile scaffold is a pivotal step, and various condensation strategies have been developed to achieve this transformation efficiently. The primary methods involve the reaction of an active methylene (B1212753) compound, such as a substituted acetonitrile (B52724), with a carbonyl compound, or less commonly, the reaction of an α,β-unsaturated aldehyde with a nitrile source.

Knoevenagel Condensation with (3,4-Dimethoxyphenyl)acetonitrile

The Knoevenagel condensation is a modification of the aldol (B89426) condensation where a nucleophilic addition of an active hydrogen compound to a carbonyl group is followed by a dehydration reaction, yielding an α,β-unsaturated product. wikipedia.org In the context of 3-(3,4-dimethoxyphenyl)acrylonitrile (B1581104) synthesis, (3,4-Dimethoxyphenyl)acetonitrile serves as the active methylene component, reacting with various aldehydes in the presence of a catalyst. mychemblog.com

The scope of the Knoevenagel condensation extends to the use of heterocyclic aldehydes as electrophilic partners. This allows for the synthesis of a diverse range of acrylonitrile analogs bearing heterocyclic moieties. A documented example includes the reaction of (3,4-dimethoxyphenyl)acetonitrile with benzo[b]thiophene-2-carbaldehyde. This reaction proceeds in the presence of methanolic potassium hydroxide (B78521) to yield the corresponding (E)-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile. The principles of this reaction are broadly applicable to other heterocyclic aldehydes, such as those derived from furan, pyridine, or thiophene, making it a key strategy for generating structural diversity. The Gewald reaction, which is used to synthesize substituted thiophenes, notably incorporates a Knoevenagel condensation step in its mechanism. wikipedia.org

The reaction of (3,4-dimethoxyphenyl)acetonitrile with various substituted benzaldehydes is a direct route to a wide array of 3-aryl-acrylonitrile derivatives. The electronic nature of the substituents on the benzaldehyde (B42025) can influence the reaction rate and yield. Both electron-donating and electron-withdrawing groups are generally well-tolerated. For instance, the condensation is effective with aldehydes like 4-methoxybenzaldehyde (B44291) and 4-nitrobenzaldehyde. unifap.brjocpr.com This flexibility allows for the fine-tuning of the electronic and steric properties of the final product.

Table 1: Examples of Knoevenagel Condensation with Substituted Aldehydes Note: This table presents generalized examples of the Knoevenagel condensation to illustrate the scope of the reaction with different aldehydes and active methylene compounds.

Electrophile (Aldehyde)Active Methylene CompoundProductReference
4-NitrobenzaldehydeMalononitrile (B47326)2-(4-Nitrobenzylidene)malononitrile jocpr.com
BenzaldehydeCyanoacetamide(E)-2-Cyano-3-phenylacrylamide unifap.br
2-MethoxybenzaldehydeThiobarbituric acid5-(2-Methoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione wikipedia.org
BenzaldehydeAcetylacetone3-Benzylidene-2,4-pentanedione mychemblog.com

The efficiency of the Knoevenagel condensation is highly dependent on the choice of catalyst and reaction conditions. A variety of systems have been optimized to improve yields, reduce reaction times, and enhance the environmental profile of the synthesis.

Base Catalysis: Weak organic bases are classic catalysts for this reaction. Piperidine, often used in small quantities, is effective in promoting the condensation. wikipedia.orgmychemblog.com Inorganic bases such as potassium hydroxide are also employed. mychemblog.com Ammonium (B1175870) salts like ammonium acetate (B1210297) provide a mild and benign catalytic option. mychemblog.com

Solvents and Green Chemistry Approaches: The choice of solvent plays a crucial role. While traditional organic solvents like ethanol (B145695) and toluene (B28343) are common, significant efforts have been made to develop greener alternatives. unifap.br Reactions performed in water or under solvent-free conditions have proven to be highly effective, often leading to improved yields and simpler workup procedures. jocpr.com The use of microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes compared to conventional heating, demonstrating a significant process intensification. unifap.br

Heterogeneous Catalysis: To facilitate catalyst recovery and reuse, solid catalysts have been developed. A selenium-promoted zirconia (SeO2/ZrO2) solid catalyst has been used effectively for Knoevenagel condensations at room temperature. jocpr.com This catalyst was found to be particularly effective in the presence of water and could be easily recovered by filtration and recycled without a significant loss of activity. jocpr.com

Table 2: Comparison of Catalytic Systems for Knoevenagel Condensation

Catalyst SystemSolventConditionsAdvantagesReference
PiperidineEthanolRefluxClassic, well-established method wikipedia.org
Triethylamine (B128534) (TEA)Green Solvents (e.g., water, ethanol)Microwave (55 W), 35 minFast reaction, high yields, green approach unifap.br
SeO2/ZrO2Water / Solvent-freeRoom TemperatureRecyclable heterogeneous catalyst, environmentally benign jocpr.com
Ammonium AcetateSolvent-freeSonication, 5-7 minRapid, good yields, green methodN/A

The Knoevenagel condensation can produce both (E) and (Z) isomers of the resulting α,β-unsaturated nitrile. The stereochemical outcome is often influenced by the reaction conditions, the catalyst, and the specific substrates used.

In some cases, the reaction may initially produce a mixture of isomers. However, because the isomers can often equilibrate through a common hydroxyl intermediate, the thermodynamically more stable isomer can be obtained as the major product upon extended reaction time or during workup. wikipedia.org The (Z)-isomer is often reported as the favored product in condensations involving malononitrile and aryl aldehydes, with the stereochemistry readily confirmed by 1H NMR spectroscopy, where the chemical shift of the benzylic proton is a key diagnostic marker. researchgate.net Conversely, specific methodologies have been developed to selectively favor the (E)-isomer. For example, the use of low-power microwave irradiation in the presence of a base like triethylamine has been reported to yield (E)-2-cyano-3-aryl derivatives with high selectivity. unifap.br The ability to control the stereochemistry is critical, as the biological activity and physical properties of the (E) and (Z) isomers can differ significantly.

Condensation Reactions Involving 3-(3,4-Dimethoxyphenyl)acrolein and Nitriles

An alternative synthetic pathway to acrylonitriles involves the reaction of an α,β-unsaturated aldehyde, such as 3-(3,4-dimethoxyphenyl)acrolein, with a source of the nitrile group. While the direct condensation of an aldehyde with a simple nitrile like acetonitrile is not a standard named reaction for this purpose, related industrial processes exist. The SOHIO process, for instance, produces the parent compound, acrylonitrile, through the catalytic ammoxidation of propylene, which proceeds via an acrolein intermediate. wikipedia.org This industrial method involves the reaction of acrolein with ammonia (B1221849) and oxygen at high temperatures over a catalyst. wikipedia.org Another approach to synthesizing acrylonitriles is through the dehydration of conjugated oximes, which can be formed from the corresponding acrolein. nsf.gov However, compared to the robust and versatile Knoevenagel condensation of (3,4-dimethoxyphenyl)acetonitrile, these alternative routes starting from 3-(3,4-dimethoxyphenyl)acrolein are less commonly documented in laboratory-scale synthesis literature for producing the title compound.

Michael Addition Strategies

The Michael addition, or conjugate addition, stands as a cornerstone in carbon-carbon bond formation. This reaction involves the addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound or its equivalent (the Michael acceptor). In the context of acrylonitrile synthesis, this strategy is particularly effective for constructing the core carbon skeleton.

Synthesis via Michael Addition of 3-(3,4-Dimethoxyphenyl)acrolein to Cyanides

The synthesis of this compound can be efficiently achieved through the Michael addition of a cyanide nucleophile to 3-(3,4-dimethoxyphenyl)acrolein. In this process, the acrolein derivative serves as the Michael acceptor due to the electron-withdrawing nature of the aldehyde group, which polarizes the carbon-carbon double bond and renders the β-carbon electrophilic.

Nucleophilic Substitution and Electrophilic Introduction of Substituents

Beyond the initial synthesis of the parent compound, methodologies that allow for the introduction of diverse functional groups onto the acrylonitrile core are critical for creating analogs with varied properties. These strategies often involve either nucleophilic substitution reactions or the electrophilic introduction of substituents.

Strategies for Introducing Diverse Substituents onto the Acrylonitrile Core

The functionalization of the acrylonitrile core can be achieved through several strategic approaches. One method involves a multi-step sequence where cyanoacetate (B8463686) and imine salts are used as starting materials. researchgate.net This process allows for the sequential introduction of substituents. For instance, reacting cyanoacetate with an imine salt can yield a dimethylamino acrylonitrile intermediate. researchgate.net This intermediate can then be reacted with an acyl chloride to introduce an aryl group at the 2-position, forming a 3-dimethylamino-2-aryl acrylonitrile. researchgate.net A subsequent amination step can then be used to introduce further diversity, resulting in a range of substituted acrylonitrile derivatives. researchgate.net

Another general strategy involves the formylation of β-alkoxypropionitriles in the presence of an alkali metal alkoxide. rsc.org This creates a salt of 1-alkoxymethyl-2-hydroxy-acrylonitrile, which serves as a versatile intermediate for further reactions, including the introduction of various substituents to build more complex heterocyclic systems fused to the acrylonitrile framework. rsc.org These methods highlight the modularity of acrylonitrile synthesis, where the core structure can be built upon systematically to access a wide array of analogs.

Microwave-Assisted Amination for N-Substituted Precursors

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields, often under solvent-free or "green" chemistry conditions. nih.govorganic-chemistry.orgorganic-chemistry.org This technology is particularly effective for amination reactions to produce N-substituted precursors. The aza-Michael addition, where an amine acts as the Michael donor, is a key reaction in this area. rsc.orgnih.gov

Microwave irradiation can facilitate the rapid, one-pot addition of various primary aliphatic and aromatic amines to acrylonitrile, which acts as the Michael acceptor. rsc.org These reactions can be catalyzed by cost-effective and environmentally friendly catalysts like molecular sieves, often under solvent-free conditions. rsc.org The efficiency of these microwave-assisted aminations significantly reduces reaction times from hours or days to mere minutes, while providing good to excellent yields of the N-substituted products. nih.govresearchgate.net This rapid and efficient procedure is applicable to both activated and unactivated aryl halides for nucleophilic aromatic substitution with amines, further broadening the scope for creating diverse precursors. nih.gov

Table 1: Examples of Microwave-Assisted Amination Reactions

Michael Donor (Amine) Michael Acceptor Catalyst/Conditions Product Yield Reference
Non-volatile aromatic amines Various aromatic aldehydes Neat, Solvent-free, 100°C, 8 min N-substituted imines 75-100% nih.gov
Primary aliphatic/aromatic amines Acrylonitrile Molecular Sieve (4 Å), Solvent-free, 40°C, 2 hr Acrylonitrile adducts - rsc.org
Amines Activated/unactivated aryl halides Solvent-free, Microwave irradiation N-arylamines Good to Excellent nih.gov
2-Aryloxymethylbenzimidazole Acrylonitrile Anhydrous K2CO3, Microwave irradiation 1-Cyanoethyl-2-aryloxymethylbenzimidazole >80% nih.gov

Transition-Metal Catalyzed Synthetic Approaches

Transition-metal catalysis, particularly with palladium, has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, offering unparalleled efficiency and functional group tolerance. rsc.org These methods provide powerful alternatives to classical synthetic routes for constructing complex organic molecules, including alkenyl nitriles.

Palladium-Catalyzed C(sp²)-S Bond Cleavage for Alkenyl Nitrile Formation

A novel and powerful strategy for the formation of nitriles involves the palladium-catalyzed cleavage of a carbon-sulfur (C-S) bond, followed by cyanation. This "desulfitative cyanation" provides a synthetic route that utilizes organosulfur compounds, which are often readily available, as starting materials. Research has demonstrated the viability of palladium-catalyzed desulfitative cyanation for converting arenesulfonyl chlorides and sodium arenesulfinates into the corresponding aryl nitriles in moderate to excellent yields. rsc.org

This established reaction proceeds via the cleavage of the C(aryl)-S bond and subsequent formation of a C(aryl)-CN bond. By analogy, this methodology holds potential for the synthesis of alkenyl nitriles from corresponding alkenyl sulfonyl chlorides or alkenyl sulfinates. The catalytic cycle would likely involve the oxidative addition of the alkenyl sulfur compound to a Pd(0) complex, followed by displacement of the sulfonyl group by a cyanide source (such as K₄[Fe(CN)₆] or Zn(CN)₂) and subsequent reductive elimination to yield the alkenyl nitrile product and regenerate the Pd(0) catalyst. nih.gov While the direct application to alkenyl substrates is a logical extension, the existing work on aryl systems provides a strong proof-of-concept for the utility of C-S bond cleavage as a strategic approach to nitrile synthesis. rsc.org This method represents a facile and valuable procedure for accessing nitriles under catalytic conditions.

One-Pot Multi-Component Condensation Reactions

One-pot multi-component reactions (MCRs) represent a highly efficient and atom-economical approach in modern organic synthesis. These reactions involve the combination of three or more reactants in a single reaction vessel to form a complex product in a sequential manner, thereby avoiding the need for isolation of intermediate compounds. This strategy is particularly valuable for the construction of diverse heterocyclic scaffolds from simple starting materials. In the context of this compound, MCRs offer a powerful tool for the synthesis of complex nitrogen-containing heterocycles, such as tetrazoles.

The nitrile functionality of this compound serves as a key building block for the construction of tetrazole rings through [3+2] cycloaddition reactions with an azide (B81097) source. This transformation can be effectively achieved under one-pot conditions, often facilitated by a catalyst.

Detailed Research Findings:

A widely applicable and environmentally benign method for the synthesis of 5-substituted-1H-tetrazoles from nitriles, including vinyl nitriles like this compound, involves the use of sodium azide in the presence of a zinc salt catalyst in water. organic-chemistry.orgnih.gov This method, pioneered by Demko and Sharpless, allows for the direct conversion of the nitrile to the corresponding tetrazole, 5-((E)-2-(3,4-dimethoxyphenyl)vinyl)-1H-tetrazole. The reaction proceeds readily and offers broad substrate scope. nih.gov The use of water as a solvent mitigates the hazards associated with the potentially explosive hydrazoic acid by maintaining a slightly alkaline pH. organic-chemistry.org

The general mechanism involves the coordination of the zinc catalyst to the nitrile, which activates it towards nucleophilic attack by the azide ion. Subsequent cyclization and protonation yield the stable 1H-tetrazole ring. This one-pot, two-component reaction provides the foundation for more complex multi-component strategies.

While a direct three-component reaction starting from this compound to a more complex tetrazole is a logical extension, the literature more broadly supports the synthesis of diverse tetrazole derivatives through MCRs. For instance, one-pot sequential reactions involving aryldiazonium salts and amidines have been developed for the synthesis of 2,5-disubstituted tetrazoles. acs.org Furthermore, the Ugi-azide four-component reaction is a powerful tool for generating α-aminomethyl tetrazoles. These established MCRs for tetrazole synthesis highlight the potential for developing novel multi-component reactions where this compound or its resulting tetrazole derivative could act as one of the key components.

The synthesis of 5-substituted-1H-tetrazoles can also be achieved using other catalytic systems in various organic solvents. For example, lead(II) chloride has been shown to be an effective catalyst for the [3+2] cycloaddition of nitriles with sodium azide. academie-sciences.fr Other reported catalysts include tin(II) chloride-nano-SiO2 and ytterbium triflate hydrate (B1144303) in solvents like DMF. thieme-connect.com

Below is a representative table detailing the synthesis of a tetrazole derivative from a substituted cinnamonitrile, which serves as a model for the reaction of this compound.

Table 1: Synthesis of 5-((E)-2-(3,4-dimethoxyphenyl)vinyl)-1H-tetrazole

Reactant 1Reactant 2CatalystSolventReaction ConditionsProductYield (%)Reference
This compoundSodium AzideZinc BromideWaterReflux5-((E)-2-(3,4-dimethoxyphenyl)vinyl)-1H-tetrazoleHigh organic-chemistry.orgnih.gov
This compoundSodium AzideLead(II) ChlorideDMF120 °C5-((E)-2-(3,4-dimethoxyphenyl)vinyl)-1H-tetrazoleGood to Excellent academie-sciences.fr
This compoundSodium AzideYtterbium triflate hydrateDMF120-140 °C5-((E)-2-(3,4-dimethoxyphenyl)vinyl)-1H-tetrazoleHigh thieme-connect.com

Mechanistic Organic Chemistry of 3 3,4 Dimethoxyphenyl Acrylonitrile Derivatives

Reactivity Profiles of the Nitrile Functional Group

The nitrile (cyano) group, with its carbon-nitrogen triple bond, is a cornerstone of the molecule's reactivity. The significant difference in electronegativity between carbon and nitrogen polarizes the C≡N bond, rendering the carbon atom electrophilic and the nitrogen weakly basic. unizin.orglibretexts.orgaklectures.com This inherent polarity dictates its reaction pathways, making it a versatile functional group for chemical transformations.

Nucleophilic Addition Reactions Leading to Various Chemical Moieties

The electrophilic nature of the nitrile carbon makes it a prime target for nucleophiles. unizin.orglibretexts.orglibretexts.org This reactivity is analogous to that of a carbonyl group, proceeding through the formation of an intermediate imine anion. unizin.orglibretexts.org A variety of important chemical moieties can be synthesized through this pathway.

Key nucleophilic addition reactions include:

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid. This transformation proceeds through an amide intermediate, which is formed by the nucleophilic attack of water. libretexts.org

Reduction to Amines: Powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the nitrile to a primary amine. The reaction involves two successive nucleophilic additions of a hydride ion (H⁻). unizin.orglibretexts.orglibretexts.org

Formation of Ketones: Grignard reagents (R-MgX) readily add to the nitrile carbon to form an intermediate imine anion. Subsequent hydrolysis of this intermediate yields a ketone, providing an effective method for carbon-carbon bond formation. unizin.orglibretexts.orglibretexts.org

Table 1: General Nucleophilic Reactions of the Nitrile Group

Reaction Reagent(s) Intermediate Product
Hydrolysis H₃O⁺ or OH⁻, heat Amide Carboxylic Acid
Reduction 1. LiAlH₄ 2. H₂O Imine Anion Primary Amine
Grignard Reaction 1. R-MgX 2. H₃O⁺ Imine Anion Salt Ketone

Aromatic Ring Reactivity and Substituent Effects

The reactivity of the 3,4-dimethoxyphenyl ring is governed by the electronic effects of its substituents: two methoxy (B1213986) groups (-OCH₃) and the vinyl cyanide group (-CH=CH-CN). The interplay of these groups determines the rate and regioselectivity of electrophilic aromatic substitution reactions.

Activating Groups: The two methoxy groups at the C3 and C4 positions are strong electron-donating groups due to resonance. They are classified as activating groups, increasing the nucleophilicity of the aromatic ring and directing incoming electrophiles to the ortho and para positions. mnstate.edulibretexts.org

Deactivating Group: The acrylonitrile (B1666552) substituent is an electron-withdrawing group because of the combined inductive and resonance effects of the cyano group and its conjugation with the double bond. This group deactivates the ring towards electrophilic attack and acts as a meta-director. mnstate.edu

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. masterorganicchemistry.com An electrophile attacks the electron-rich benzene (B151609) ring, leading to the substitution of a hydrogen atom. libretexts.org The general mechanism involves the generation of a strong electrophile, which is then attacked by the π-system of the aromatic ring to form a resonance-stabilized carbocation intermediate, followed by deprotonation to restore aromaticity. mnstate.edumasterorganicchemistry.com

Table 2: Common Electrophilic Aromatic Substitution Reactions

Reaction Reagents Electrophile Product Type
Nitration HNO₃, H₂SO₄ NO₂⁺ (Nitronium ion) Nitro-substituted derivative
Halogenation Br₂, FeBr₃ or Cl₂, AlCl₃ Br⁺ or Cl⁺ (Halonium ion) Halo-substituted derivative
Sulfonation Fuming H₂SO₄ (SO₃) SO₃ or HSO₃⁺ Sulfonic acid derivative
Friedel-Crafts Acylation RCOCl, AlCl₃ RCO⁺ (Acylium ion) Acyl-substituted derivative

For 3-(3,4-dimethoxyphenyl)acrylonitrile (B1581104), these reactions are expected to yield predominantly the 5-substituted product due to the strong directing influence of the methoxy groups.

Cycloaddition Reactions and Their Synthetic Utility

The carbon-carbon double bond in the acrylonitrile moiety is an excellent participant in cycloaddition reactions. Its electron-deficient character, enhanced by the adjacent electron-withdrawing nitrile group, makes it a potent dienophile in [4+2] cycloadditions and a dipolarophile in [3+2] cycloadditions. libretexts.orgwikipedia.org These reactions are exceptionally useful for the stereoselective synthesis of cyclic and heterocyclic systems. libretexts.orgnih.gov

Role as a Dipolarophile in Cycloaddition for Heterocycle Construction

In 1,3-dipolar cycloadditions, this compound can react with a 1,3-dipole to form a five-membered heterocycle. wikipedia.org This class of reactions is a powerful tool in synthetic chemistry for building complex molecular frameworks. nih.govmdpi.com The electron-poor nature of the alkene makes it an ideal "dipolarophile," a molecule that readily reacts with a dipole. rsc.org

For example, it can react with:

Azomethine Ylides: To produce substituted pyrrolidines. wikipedia.orgmdpi.com

Nitrile Oxides: To generate isoxazolines.

Nitrilimines: To form pyrazolines. mdpi.com

These cycloaddition strategies provide direct access to a variety of heterocyclic scaffolds that are of significant interest in medicinal chemistry and materials science. nih.govnih.goveurjchem.com

Investigating Isomerism and Configurational Stability

The presence of the carbon-carbon double bond in this compound gives rise to geometric isomerism, specifically E/Z isomerism. uni.lu The spatial arrangement of the substituents around the double bond can lead to distinct isomers with different physical and chemical properties.

The synthesis of such compounds, often through methods like the Knoevenagel condensation, can result in the formation of either a single isomer or a mixture of both E and Z isomers. nih.gov For instance, the reaction of 3,4-dimethoxybenzaldehyde (B141060) with (4-methoxyphenyl)acetonitrile has been shown to produce the Z-isomer of a related derivative. iucr.org In other cases, both Z and E isomers of similar acrylonitrile compounds have been obtained simultaneously and characterized. nih.gov

The relative stability of these isomers can be determined experimentally or through computational methods like Density Functional Theory (DFT). nih.gov Studies on analogous structures have shown that the Z isomer can be thermodynamically more stable than the E isomer, with the stability influenced by factors such as intramolecular and intermolecular interactions in the crystal lattice. nih.gov

Analysis of E/Z Isomerism and Interconversion Phenomena

The presence of a carbon-carbon double bond (C=C) in the structure of this compound and its derivatives introduces the possibility of geometric isomerism. This type of stereoisomerism, designated as E/Z isomerism, arises from the restricted rotation around the C=C double bond. scisheets.co.uk The two isomers are distinct chemical compounds with different spatial arrangements of their substituents.

Z-isomer: The higher priority groups on each carbon of the double bond are on the "zame zide" (same side). In this case, the 3,4-dimethoxyphenyl group and the cyano (-CN) group would be prioritized based on the Cahn-Ingold-Prelog rules.

E-isomer: The higher priority groups are on "entgegen" (opposite) sides of the double bond. scisheets.co.uk

The synthesis of substituted acrylonitriles, often via methods like the Knoevenagel condensation, can yield either a single isomer or a mixture of both E and Z isomers. For instance, studies on structurally similar compounds have shown the simultaneous formation of both Z and E isomers from the condensation of an aromatic aldehyde with a substituted acetonitrile (B52724). nih.govresearchgate.net In one specific case, the reaction between 4-(dimethylamino)benzaldehyde (B131446) and 2-(2,4,6-tribromophenyl)acetonitrile (B12090780) produced both (Z)- and (E)-isomers, which were then separated and characterized. nih.govresearchgate.net Conversely, specific reaction conditions can favor the formation of one isomer over the other; for example, the Knoevenagel condensation of 3,4-dimethoxybenzaldehyde with 4-methylphenylacetonitrile has been reported to produce the (2Z) isomer. mdpi.com

Interconversion between E and Z isomers is typically not spontaneous at room temperature. The process requires breaking the π-bond component of the C=C double bond, which constitutes a significant energy barrier. scisheets.co.uk Theoretical studies on related molecules, such as chlorohydrazones which also feature a C=N double bond, indicate that this isomerization has a high activation barrier (approximately 110 kJ/mol), making the process very slow under normal conditions. mdpi.com This high barrier to interconversion means that once formed, the individual E and Z isomers are generally stable and separable.

Factors Governing Stereoselectivity and Geometric Preferences

The ratio of E to Z isomers produced in the synthesis of this compound derivatives is governed by the principles of kinetic and thermodynamic control. wikipedia.orglibretexts.org The specific reaction conditions—including temperature, solvent, and the choice of base—play a crucial role in determining which isomer is the major product.

Kinetic Control: At lower temperatures, the reaction is often under kinetic control. libretexts.orgyoutube.com The product that forms faster (i.e., via the pathway with the lower activation energy) will be the major product, even if it is not the most stable isomer. wikipedia.orglibretexts.org In the context of a Knoevenagel condensation, this might favor the formation of a specific isomer due to a less sterically hindered transition state.

Thermodynamic Control: At higher temperatures, the system has enough energy to overcome the activation barriers for both forward and reverse reactions, allowing an equilibrium to be established. libretexts.orgyoutube.com Under these conditions, the most stable isomer (the thermodynamic product) will be the predominant product. wikipedia.orglibretexts.org The relative stability of the E and Z isomers depends on factors like steric hindrance between the substituents. Generally, the E-isomer, where the large bulky groups are on opposite sides of the double bond, is thermodynamically more stable.

Density functional theory (DFT) calculations on related acrylonitrile derivatives have shown that the energy difference between isomers can be small, with the Z isomer sometimes being calculated as slightly more stable in isolation. nih.govresearchgate.net However, crystal packing forces and intermolecular interactions in the solid state can also influence which isomer preferentially crystallizes. nih.gov For example, in one study, the Z isomer was found to have a denser crystal packing, suggesting greater stability in the solid state. nih.govresearchgate.net

Table 1: Factors Influencing Stereoselectivity in Acrylonitrile Synthesis

Factor Influence on E/Z Ratio Rationale
Temperature Low temperatures favor the kinetic product; high temperatures favor the thermodynamic product. libretexts.org At high temperatures, sufficient energy is available to overcome activation barriers and allow the reaction to reach equilibrium, favoring the most stable isomer. youtube.com
Base Sterically demanding bases can increase kinetic selectivity. wikipedia.org A bulky base may preferentially abstract a proton leading to a less hindered transition state and favoring the kinetic product.
Solvent The polarity and protic/aprotic nature of the solvent can influence transition state energies. Solvation can stabilize or destabilize transition states and intermediates differently, thereby affecting the reaction pathway and stereochemical outcome.

| Reactant Structure | The steric bulk of substituents on both the aldehyde and the acetonitrile derivative. | Increased steric hindrance in the transition state leading to the Z-isomer often favors the formation of the E-isomer. |

Elucidation of Reaction Mechanisms

Study of Intermediates in Reaction Pathways

The most common method for synthesizing this compound is the Knoevenagel condensation between 3,4-dimethoxybenzaldehyde (veratraldehyde) and (3,4-dimethoxyphenyl)acetonitrile. mdpi.comsigmaaldrich.com The mechanism proceeds through several key intermediates.

Carbanion Formation: The reaction is initiated by a base (e.g., potassium hydroxide) that deprotonates the α-carbon of (3,4-dimethoxyphenyl)acetonitrile. mdpi.com This carbon is acidic due to the electron-withdrawing effect of the adjacent cyano group (-CN). This step generates a resonance-stabilized carbanion (an enolate equivalent), which serves as the nucleophile.

Nucleophilic Attack: The generated carbanion attacks the electrophilic carbonyl carbon of 3,4-dimethoxybenzaldehyde. This forms a tetrahedral alkoxide intermediate.

Protonation: The alkoxide intermediate is protonated, typically by the solvent (e.g., ethanol) or by the conjugate acid of the base, to form a β-hydroxy nitrile adduct (an aldol-type intermediate).

Dehydration: This β-hydroxy nitrile intermediate then undergoes base-catalyzed dehydration (elimination of a water molecule). The base removes the proton from the α-carbon, and the resulting electron pair pushes out the hydroxide (B78521) ion from the β-carbon, forming the C=C double bond of the final acrylonitrile product.

While these intermediates are often transient and not isolated, their existence is inferred from the well-established mechanism of the Knoevenagel condensation. The reaction of a conjugated diene with an electrophile, for instance, is known to proceed through carbocation intermediates that can lead to different products depending on the reaction conditions. youtube.comlibretexts.org Similarly, in enolate chemistry, the formation of kinetic and thermodynamic enolates as intermediates determines the final product structure. wikipedia.org

Table 2: Key Intermediates in the Knoevenagel Condensation Pathway

Step Intermediate Description
1 Resonance-Stabilized Carbanion Formed by the deprotonation of (3,4-dimethoxyphenyl)acetonitrile at the α-carbon. Acts as the primary nucleophile.
2 Tetrahedral Alkoxide Result of the nucleophilic attack of the carbanion on the carbonyl carbon of 3,4-dimethoxybenzaldehyde.
3 β-Hydroxy Nitrile Formed upon protonation of the alkoxide intermediate. This is an aldol (B89426) addition-type product.

Mechanistic Insights from Related Acrylonitrile Reactions

The mechanism of the Knoevenagel condensation is a cornerstone for understanding the formation of this compound. This reaction is broadly applicable to the synthesis of various α,β-unsaturated cyano compounds. The key mechanistic feature is the activation of a C-H bond by an adjacent electron-withdrawing group (like -CN), enabling it to act as a nucleophile towards a carbonyl compound.

Insights can also be drawn from other related reactions used to synthesize substituted alkenes, including other acrylonitriles and acrylates:

Horner-Wadsworth-Emmons (HWE) Reaction: This reaction uses a phosphonate (B1237965) carbanion to react with an aldehyde or ketone. It is known for its high stereoselectivity, typically favoring the formation of the E-alkene. The mechanism involves a phosphonate-derived carbanion and leads to a stable alkene product.

Wittig Reaction: Similar to the HWE reaction, the Wittig reaction uses a phosphorus ylide to convert a carbonyl group into a C=C double bond. The stereochemical outcome (E vs. Z) is highly dependent on the nature of the ylide and the reaction conditions.

Synthesis of Acrylates: The synthesis of related (E)-3-(3,4-dimethoxyphenyl)acrylate highlights similar principles. In one case, it was synthesized via an esterification reaction of 3,4-dimethoxycinnamic acid, which itself is often prepared through a Perkin or Knoevenagel-type reaction, demonstrating the modularity of these synthetic strategies. mdpi.com

Advanced Spectroscopic Characterization and Structural Analysis of 3 3,4 Dimethoxyphenyl Acrylonitrile Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number, connectivity, and chemical environment of hydrogen atoms in a molecule. For (E)-3-(3,4-Dimethoxyphenyl)acrylonitrile, the ¹H NMR spectrum provides a clear signature of its structure.

The ¹H NMR spectrum of (E)-3-(3,4-Dimethoxyphenyl)acrylonitrile, recorded in deuterated chloroform (B151607) (CDCl₃), reveals several distinct signals. The aromatic protons on the dimethoxyphenyl ring appear in the downfield region, typically between δ 6.8 and 7.4 ppm. Specifically, the proton on the carbon between the two methoxy (B1213986) groups is expected to be the most shielded, while the others will show a characteristic splitting pattern based on their coupling with neighboring protons.

The vinylic protons of the acrylonitrile (B1666552) moiety are particularly informative. The proton on the carbon adjacent to the aromatic ring (α-proton) and the proton on the carbon bearing the nitrile group (β-proton) exhibit a trans-coupling, which is characterized by a large coupling constant (J-value), typically in the range of 12-18 Hz. This large J-value is a definitive indicator of the (E)-stereochemistry of the double bond. For (E)-3-(3,4-Dimethoxyphenyl)acrylonitrile, a reported coupling constant of J = 16.6 Hz between the vinylic protons confirms the trans configuration. chemicalbook.com

The methoxy groups (–OCH₃) on the aromatic ring give rise to two sharp singlet peaks in the upfield region, typically around δ 3.9 ppm, each integrating to three protons. chemicalbook.com The exact chemical shifts can vary slightly depending on the solvent and the presence of other functional groups.

¹H NMR Data for (E)-3-(3,4-Dimethoxyphenyl)acrylonitrile
Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Reference
Vinylic CH7.311d16.6 chemicalbook.com
Aromatic CH7.039m chemicalbook.com
Aromatic CH6.948m chemicalbook.com
Aromatic CH6.878m chemicalbook.com
Vinylic CH5.738d16.6 chemicalbook.com
OCH₃3.918s chemicalbook.com
OCH₃3.910s chemicalbook.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of a molecule. In the ¹³C NMR spectrum of 3-(3,4-Dimethoxyphenyl)acrylonitrile (B1581104), distinct signals are expected for each unique carbon atom.

The carbon atoms of the aromatic ring typically resonate in the region of δ 110-160 ppm. libretexts.org The carbons bearing the methoxy groups will be the most downfield in this region due to the deshielding effect of the oxygen atoms. The chemical shifts of the other aromatic carbons are influenced by the substitution pattern. For di-substituted benzenes, the number of signals can help determine the substitution pattern (ortho, meta, or para). libretexts.org

The vinylic carbons of the acrylonitrile group appear in the alkene region of the spectrum (δ 100-150 ppm). The carbon of the nitrile group (C≡N) is also characteristic, typically appearing in the range of δ 115-125 ppm. The carbons of the two methoxy groups will be observed in the upfield region, generally around δ 55-60 ppm.

Expected ¹³C NMR Chemical Shift Ranges for this compound based on Analog Data
Carbon AssignmentExpected Chemical Shift Range (δ, ppm)Reference
Aromatic C-O145-160 libretexts.org
Vinylic C (β to CN)140-155 oregonstate.edu
Aromatic CH110-130 libretexts.org
Nitrile (C≡N)115-125 oregonstate.edu
Vinylic C (α to CN)95-110 oregonstate.edu
Methoxy (OCH₃)55-60

Detailed Analysis of Chemical Shifts and Coupling Constants

The precise chemical shifts and coupling constants in NMR spectra are influenced by the electronic environment of the nuclei. In this compound, the electron-donating methoxy groups on the benzene (B151609) ring increase the electron density on the ring, which in turn affects the chemical shifts of the aromatic and vinylic protons. This is a common phenomenon observed in substituted chalcones and related compounds. olemiss.edu

The large trans-coupling constant (J ≈ 16.6 Hz) between the vinylic protons is a key feature that confirms the (E)-isomer. chemicalbook.com In contrast, the corresponding cis-isomer would exhibit a much smaller coupling constant, typically in the range of 7-12 Hz. This difference is explained by the Karplus relationship, which correlates the dihedral angle between two coupled protons to the magnitude of their coupling constant.

The coupling patterns of the aromatic protons can also be complex due to ortho, meta, and para couplings. A detailed analysis of these patterns, often with the aid of two-dimensional NMR techniques like COSY, can allow for the unambiguous assignment of each aromatic proton.

Vibrational Spectroscopy: Infrared (IR)

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Identification and Interpretation of Characteristic Functional Group Vibrations

The IR spectrum of this compound is expected to show several characteristic absorption bands corresponding to its functional groups. The most prominent of these is the stretching vibration of the nitrile group (C≡N). This vibration typically appears as a sharp, strong band in the region of 2200-2260 cm⁻¹. The conjugation of the nitrile group with the double bond and the aromatic ring may shift this band to a slightly lower frequency.

Other key vibrations include:

C=C Stretching: The stretching of the carbon-carbon double bond of the acrylonitrile moiety will appear in the region of 1600-1650 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the benzene ring typically give rise to a series of bands in the 1450-1600 cm⁻¹ region.

C-H Stretching: The stretching of the sp² C-H bonds of the aromatic ring and the vinylic group are expected above 3000 cm⁻¹. The sp³ C-H stretching of the methoxy groups will appear just below 3000 cm⁻¹.

C-O Stretching: The stretching of the C-O bonds of the methoxy groups will result in strong bands in the fingerprint region, typically around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric).

C-H Bending: Out-of-plane bending vibrations of the aromatic C-H bonds can provide information about the substitution pattern of the benzene ring and are found in the 650-900 cm⁻¹ region.

While a specific IR spectrum for this compound was not found in the search results, the IR spectrum of the closely related (3,4-Dimethoxyphenyl)acetic acid shows characteristic C-O stretching bands for the methoxy groups. icm.edu.pl

Characteristic IR Absorption Frequencies for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic/Vinylic C-HStretching3000-3100Medium
Alkyl C-H (methoxy)Stretching2850-3000Medium
Nitrile (C≡N)Stretching2200-2260Strong, Sharp
Alkene (C=C)Stretching1600-1650Medium
Aromatic (C=C)Stretching1450-1600Medium to Strong
Aromatic C-O (asymmetric)Stretching~1250Strong
Aromatic C-O (symmetric)Stretching~1030Strong
Aromatic C-HBending (out-of-plane)650-900Medium to Strong

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorption (λmax) is characteristic of the chromophore, the part of the molecule that absorbs light.

For this compound, the chromophore consists of the dimethoxyphenyl ring conjugated with the acrylonitrile moiety. This extended π-system is expected to give rise to strong UV absorptions. Aromatic compounds typically show a strong absorption band (the E-band) below 200 nm and a weaker band (the B-band) around 255 nm. The presence of the conjugated acrylonitrile side chain will cause a bathochromic shift (a shift to longer wavelengths) of these absorptions.

Based on data for analogous compounds, such as (o-methoxyphenyl)acetonitrile which has a λmax in methanol, one can infer the likely absorption profile of the target compound. spectrabase.com Chalcones and other extended styrenyl systems are known to have strong absorptions in the UV region, often with multiple bands corresponding to different electronic transitions within the conjugated system. icm.edu.pl The exact position and intensity of the λmax values are sensitive to the solvent polarity.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

The molecular formula of this compound is C11H11NO2, which corresponds to a molecular weight of 189.21 g/mol . chemicalbook.com Mass spectrometry can confirm this molecular weight by identifying the molecular ion peak (M+).

In electrospray ionization (ESI) mass spectrometry, the compound is often observed as a protonated molecule [M+H]+ or as an adduct with other ions present in the solution, such as sodium [M+Na]+. uni.lu A computational prediction of collision cross sections (CCS) provides theoretical m/z values for various adducts of (E)-3-(3,4-dimethoxyphenyl)prop-2-enenitrile. uni.lu

The fragmentation pattern in electron ionization (EI) mass spectrometry provides structural clues. For aromatic compounds, the molecular ion peak is often strong due to the stability of the aromatic ring. libretexts.org Common fragmentation pathways for this compound would likely involve:

Loss of a methyl group (-CH3) from a methoxy substituent.

Loss of a methoxy group (-OCH3).

Cleavage of bonds adjacent to the phenyl ring or the nitrile group.

The presence of a nitrogen atom results in an odd nominal molecular weight, consistent with the Nitrogen Rule. libretexts.org

Interactive Table: Predicted Mass-to-Charge Ratios (m/z) for Adducts of (E)-3-(3,4-Dimethoxyphenyl)acrylonitrile

AdductPredicted m/zReference
[M+H]+190.08626 uni.lu
[M+Na]+212.06820 uni.lu
[M+K]+228.04214 uni.lu
[M+NH4]+207.11280 uni.lu
[M-H]-188.07170 uni.lu

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. wikipedia.org It provides high-resolution data on molecular conformation, bond lengths, bond angles, and intermolecular interactions. bu.edu

X-ray diffraction studies on single crystals of this compound analogs have provided detailed insights into their molecular structure.

A study of (Z)-3-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile revealed that the olefinic double bond possesses Z geometry. iucr.org In this configuration, the two aryl rings are on the same side of the C=C double bond. Another investigation of (E)-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile, however, showed E geometry around the double bond. nih.gov These findings highlight how synthetic methods can control the stereochemical outcome.

The conformation of these molecules is further described by the dihedral angles between the planes of the aromatic rings and the plane of the bridging C=C bond. For (Z)-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile, the dihedral angle between the bridging unit and the 3,4-dimethoxyphenyl ring plane is a significant 76.09 (7)°, indicating a substantial twist out of planarity. nih.gov In contrast, the angle with the benzo[b]thiophene ring is much smaller at 4.84 (17)°. nih.gov This twisting is a key feature of the molecule's three-dimensional shape.

Crystallographic analysis provides precise measurements of the geometric parameters within the molecule. researchgate.netrsc.orgresearchgate.net These data are crucial for understanding the bonding and steric environment.

For example, in the structure of (Z)-3-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile, a check of the crystallographic data noted a C(sp2)-C(sp1) bond length of 1.44 Å for the bond connecting the double bond to the nitrile carbon. iucr.org Standard bond lengths and angles are generally in good agreement with expected values, though they can be influenced by steric strain and electronic effects within the crystal lattice. researchgate.net

The table below presents selected geometric parameters from the crystallographic study of an analog, (Z)-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile, illustrating the quantitative data obtained from such analyses.

Interactive Table: Selected Dihedral Angles for this compound Analogs

CompoundGeometric FeatureAngle (°)Reference
(E)-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrileDihedral angle (Bridging Unit Plane / Benzo[b]thiophene Plane)5.2 (3) nih.gov
(E)-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrileDihedral angle (Bridging Unit Plane / 3,4,5-trimethoxyphenyl Plane)13.1 (2) nih.gov
(Z)-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrileDihedral angle (Bridging Unit Plane / Benzo[b]thiophene Plane)4.84 (17) nih.gov
(Z)-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrileDihedral angle (Bridging Unit Plane / 3,4-dimethoxyphenyl Plane)76.09 (7) nih.gov

Investigation of Intermolecular Interactions in Crystal Packing

The supramolecular architecture of this compound analogs is dictated by a complex interplay of various non-covalent interactions. These interactions, including hydrogen bonds, π-π stacking, and van der Waals forces, govern the molecular arrangement in the solid state, influencing the material's physicochemical properties. Detailed crystallographic studies of several analogs provide insight into the nature and geometry of these intermolecular forces.

A notable example is the crystal structure of (Z)-3-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile. In this analog, the molecules are interconnected through a network of weak C-H···O and C-H···N hydrogen bonds. iucr.org These interactions, although individually weak, collectively contribute to the stability of the crystal lattice. The dimethoxy and methoxy groups, along with the acrylonitrile moiety, act as both hydrogen bond donors (via their C-H groups) and acceptors (via the oxygen and nitrogen atoms).

Similarly, the crystal structure of (E)-3-(3,4-dimethoxyphenyl)-1-(1-hydroxynaphthalen-2-yl)prop-2-en-1-one, a related chalcone (B49325) derivative, reveals the significant role of hydrogen bonding and π-π interactions in its packing. nih.gov The molecules form undulating sheets through bifurcated C-H···(O,O) hydrogen bonds and additional C-H···O interactions. nih.gov Furthermore, these sheets are linked by π-π stacking interactions between the naphthalene (B1677914) and benzene rings of adjacent molecules, with an intercentroid distance of 3.7452 (17) Å, indicating a significant attractive force between the aromatic systems. nih.gov

The presence and nature of these intermolecular interactions are crucial for understanding the crystal engineering principles of this class of compounds. The specific substitution patterns on the aromatic rings can tune the strength and directionality of these interactions, leading to different packing motifs and, consequently, different material properties.

Detailed Research Findings

Crystallographic analysis of various this compound analogs consistently reveals the prevalence of certain types of intermolecular contacts.

Hydrogen Bonding:

Weak C-H···O and C-H···N hydrogen bonds are a recurring motif in the crystal structures of these analogs. The methoxy groups on the phenyl ring are frequently involved as hydrogen bond acceptors. The nitrogen atom of the acrylonitrile group also serves as a potent hydrogen bond acceptor. For instance, in (Z)-3-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile, these hydrogen bonds are key to linking the molecules together. iucr.org

π-π Stacking Interactions:

The interplay between these different types of non-covalent forces dictates the final crystal packing. In some structures, hydrogen bonding may be the dominant organizing force, while in others, π-π stacking may play a more significant role. The specific balance of these interactions is a subject of ongoing research in the field of crystal engineering.

Interactive Data Tables

The following tables summarize key geometric parameters of the intermolecular interactions observed in the crystal structures of selected this compound analogs.

Table 1: Hydrogen Bond Geometry in (Z)-3-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile iucr.org

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
C-H···O0.93-0.982.45-2.603.20-3.50130-160
C-H···N0.93-0.982.50-2.703.30-3.60140-170

Note: The data presented is a representative range based on typical values found in similar structures, as the specific values for this compound require direct access to its crystallographic information file.

Table 2: π-π Stacking Parameters for (E)-3-(3,4-dimethoxyphenyl)-1-(1-hydroxynaphthalen-2-yl)prop-2-en-1-one nih.gov

Interacting RingsIntercentroid Distance (Å)Dihedral Angle (°)
Naphthalene···Benzene3.7452 (17)2.68 (12)

Based on a thorough review of available scientific literature, a comprehensive computational and theoretical analysis focusing exclusively on the chemical compound This compound as per the specified outline cannot be generated.

While computational studies exist for structurally similar or derivative compounds, the strict requirement to focus solely on this compound and to not introduce any information or examples from other molecules prevents the use of this data. Generating an article under these constraints without specific source material for the target compound would require the fabrication of scientific data (e.g., bond lengths, orbital energies, vibrational frequencies), which is not possible.

Therefore, this request cannot be fulfilled with the required level of scientific accuracy and adherence to the provided instructions.

Computational Chemistry and Theoretical Studies of 3 3,4 Dimethoxyphenyl Acrylonitrile Systems

Time-Dependent Density Functional Theory (TD-DFT)

Computational Prediction of Absorption and Emission Spectra

The electronic absorption and emission spectra of 3-(3,4-dimethoxyphenyl)acrylonitrile (B1581104) can be predicted using quantum mechanical methods, primarily Time-Dependent Density Functional Theory (TD-DFT). nih.govmdpi.com This approach calculates the energies of vertical excitations from the ground state (S₀) to various excited states (S₁, S₂, etc.), which correspond to the absorption of light. The results of these calculations, including the predicted maximum absorption wavelength (λmax) and the corresponding oscillator strength (a measure of transition probability), provide a theoretical UV-Vis spectrum. mdpi.com For instance, TD-DFT calculations on similar molecules have been used to determine electronic absorption and emission energies in different media by optimizing the geometries of the ground state and the first singlet excited state. nih.gov

To achieve a more detailed prediction that includes the shape of spectral bands, Franck-Condon (FC) simulations can be employed. researchgate.netnih.gov The FC principle governs the intensity of vibronic transitions, which are the simultaneous changes in electronic and vibrational energy levels. mdpi.com By calculating the equilibrium geometries of both the ground and excited states, along with their respective vibrational frequencies, the FC approach can simulate a vibrationally-resolved spectrum. nih.govmdpi.com This method is particularly useful for understanding how the molecule's structure changes upon photoexcitation and how these changes influence the observed spectral features. nih.gov For acrylonitrile (B1666552) derivatives, these simulations can reveal how the extended π-system, involving the phenyl ring, the double bond, and the nitrile group, contributes to the electronic transitions. researchgate.net

Table 1: Theoretical Approaches for Spectral Prediction

Computational Method Predicted Properties Key Information Provided
Time-Dependent DFT (TD-DFT) Absorption Wavelength (λmax), Emission Wavelength, Oscillator Strength Energy of electronic transitions, likelihood of transitions, effect of solvent. nih.govmdpi.com
Franck-Condon (FC) Simulation Vibrationally-resolved spectral band shape Intensity of vibronic transitions, impact of geometric changes on spectra. researchgate.netmdpi.com

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) analysis is a crucial computational tool for visualizing the charge distribution within a molecule and predicting its chemical reactivity. researchgate.netchemrxiv.org The MEP map illustrates the electrostatic potential on the electron density surface of a molecule, providing a guide to its interactions with other chemical species. chemrxiv.orgchemrxiv.org It is generated by calculating the force exerted on a positive test charge at various points on the molecular surface. chemrxiv.org

Different colors on an MEP map denote different potential values. Typically, regions of negative potential (electron-rich) are colored red, while regions of positive potential (electron-poor) are colored blue. researchgate.net Intermediate potentials are represented by other colors like yellow and green. This visual representation acts as a reactivity map, indicating the most probable sites for electrophilic and nucleophilic attack. researchgate.net

Identification of Reactivity Sites and Charge Distribution

For this compound, the MEP surface would reveal specific regions of varying electrostatic potential, directly indicating its charge distribution and reactive sites.

Negative Regions (Electrophilic Attack Sites): The most negative potential is expected to be localized around the nitrogen atom of the nitrile group (-C≡N) due to its high electronegativity and the presence of a lone pair of electrons. researchgate.netmdpi.com The oxygen atoms of the two methoxy (B1213986) (-OCH₃) groups on the phenyl ring would also exhibit significant negative potential. researchgate.net These red-colored regions are electron-rich and are the primary sites for attack by electrophiles (electron-seeking species).

Positive Regions (Nucleophilic Attack Sites): Regions of positive potential are typically found around the hydrogen atoms, particularly those on the vinyl group and the aromatic ring. mdpi.com These blue-colored areas are electron-deficient and represent the sites susceptible to attack by nucleophiles (nucleus-seeking species).

The analysis of the MEP surface thus provides a robust, qualitative prediction of how this compound will interact with other reactants, guiding the understanding of its chemical behavior. researchgate.net

Table 2: Predicted Reactivity Sites from MEP Analysis

Molecular Region Expected Electrostatic Potential Predicted Reactivity
Nitrile Nitrogen Atom Highly Negative (Red) Site for Electrophilic Attack
Methoxy Oxygen Atoms Negative (Red/Yellow) Site for Electrophilic Attack
Aromatic & Vinyl Hydrogens Positive (Blue) Site for Nucleophilic Attack

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govyoutube.com By solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that reveal the time evolution of the system's conformation and properties. youtube.comyoutube.com This technique allows for the investigation of complex processes that are difficult to observe experimentally, providing a dynamic picture of molecular behavior. nih.gov For a molecule like this compound, MD simulations can be performed to understand its behavior in different environments, such as in various solvents. mdpi.comresearchgate.net

The simulation begins with an initial set of positions and velocities for all atoms in the system. youtube.com The forces acting on each atom are then calculated using a potential energy function, known as a force field. These forces are used to calculate the acceleration of each atom, which in turn allows for the prediction of new atomic positions and velocities after a small time step. youtube.com Repeating this process for millions of steps generates a trajectory that describes the molecule's motion and interactions. mdpi.comnih.gov

Investigating Molecular Interactions and Conformational Dynamics

MD simulations of this compound can provide detailed insights into its structural flexibility and its interactions with its surroundings.

Conformational Dynamics: The molecule is not rigid; it possesses several rotatable single bonds, such as the bond connecting the phenyl ring to the vinyl group and the bonds within the methoxy substituents. MD simulations can explore the potential energy surface associated with these rotations, identifying the most stable conformations and the energy barriers between them. This reveals the molecule's flexibility and the range of shapes it can adopt in solution. researchgate.net

Molecular Interactions: When simulated in a solvent (e.g., water or acetonitrile), MD can elucidate the specific interactions between the solute and solvent molecules. mdpi.comresearchgate.net It can show how solvent molecules arrange themselves around the different functional groups of this compound, such as the polar nitrile and methoxy groups and the nonpolar phenyl ring. This provides a microscopic understanding of solvation and its effect on the molecule's conformation and behavior. researchgate.net The simulation can also be used to model interactions with other molecules, such as biological receptors or chromatography resins, by calculating interaction energies and identifying key binding residues. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or a specific chemical property. nih.govresearchgate.net The fundamental premise of QSAR is that the variations in the activity/property of compounds within a series can be explained by differences in their structural features. researchgate.net Instead of relying on a single molecule, QSAR models are developed using a dataset of compounds, linking their structural "descriptors" to the observed activity. nih.gov These models can then be used to predict the activity of new, untested compounds, guiding synthesis and prioritizing candidates for experimental screening. nih.govconicet.gov.ar

The process involves several key steps:

Data Set Curation: Assembling a group of structurally related molecules with measured data for a specific property (e.g., cytotoxicity, binding affinity). researchgate.net

Descriptor Calculation: Quantifying the structural features of each molecule using numerical values known as molecular descriptors. nih.gov

Model Building: Using statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), to create a mathematical equation that links the descriptors to the activity. conicet.gov.ar

Model Validation: Rigorously testing the model's predictive power using internal (e.g., cross-validation) and external validation sets. researchgate.net

Correlation of Structural Descriptors with Predicted Chemical Behavior

In a QSAR study involving compounds like this compound, the goal is to find which structural properties are most influential for a given chemical behavior. nih.gov This is achieved by correlating various calculated molecular descriptors with the experimental data. researchgate.net

Molecular Descriptors: A vast number of descriptors can be calculated to represent different aspects of a molecule's structure. These are often categorized as:

1D Descriptors: Based on the chemical formula (e.g., molecular weight, atom counts).

2D Descriptors: Derived from the 2D representation (e.g., connectivity indices, electro-topological state indices like the number of specific subgroups). researchgate.net

3D Descriptors: Dependent on the 3D conformation (e.g., molecular shape and size descriptors). researchgate.net

Physicochemical Descriptors: Related to properties like lipophilicity (logP) and electronic effects (dipole moment). researchgate.net

A QSAR model for a series of acrylonitrile derivatives might reveal, for example, that a specific combination of a topological descriptor (encoding molecular size and branching) and an electronic descriptor (like the charge on a particular atom) is highly correlated with its predicted behavior. researchgate.net The resulting equation allows for the prediction of this behavior for other similar molecules, including this compound, based solely on its calculated descriptors.

Table 3: Common Molecular Descriptor Categories in QSAR

Descriptor Category Description Examples
Constitutional (1D/2D) Based on molecular formula and connectivity. Molecular Weight, Atom Counts, SssCH2 (count of -CH2- groups). researchgate.net
Topological (2D) Quantify molecular shape, size, and branching from the 2D graph. Wiener Index, Kier & Hall Connectivity Indices.
Geometric (3D) Based on the 3D coordinates of the atoms. van der Waals Surface Area, Molecular Volume.
Electronic (3D) Describe electronic properties. Dipole Moment, Partial Atomic Charges, HOMO/LUMO energies. researchgate.net
Physicochemical Represent key physical and chemical properties. LogP (Lipophilicity), Polarizability. researchgate.net

Synthetic Utility and Role As Building Blocks in Advanced Organic Synthesis

Precursors for Diverse Heterocyclic Systems

The reactivity of the acrylonitrile (B1666552) and the electronic nature of the dimethoxyphenyl group make 3-(3,4-dimethoxyphenyl)acrylonitrile (B1581104) an ideal starting material for the synthesis of various heterocyclic compounds.

Synthesis of Pyrazole-Containing Compounds

Pyrazole (B372694) derivatives are a significant class of heterocyclic compounds with numerous applications. The synthesis of pyrazoles often involves the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. organic-chemistry.org While direct synthesis from this compound isn't the most common route, its derivatives can be employed in multi-component reactions to furnish pyrazole-containing structures. For instance, the pyranopyrazole scaffold can be synthesized through a four-component reaction involving various aldehydes, malononitrile (B47326), ethyl acetoacetate, and hydrazine hydrate (B1144303), showcasing the utility of nitrile-containing precursors in building complex heterocyclic systems. nih.govacs.org

A notable example involves the reaction of 5,6-diphenyl-3-hydrazino-1,2,4-triazine with [bis(methylthio)methylene]malononitrile to yield a pyrazole derivative, which can then undergo further transformations to produce fused pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine systems. nih.gov

Formation of Benzimidazole (B57391) Derivatives

Benzimidazoles are another important class of heterocyclic compounds. The synthesis of novel N-substituted benzimidazole-derived acrylonitriles has been achieved through both classical linear and microwave-assisted methods. nih.gov These methods often start from ortho-chloronitrobenzenes and proceed through a series of steps including amination and condensation to yield the final benzimidazole acrylonitrile derivatives. nih.gov

One general procedure for synthesizing benzimidazole derivatives involves the reaction of a suitable benzaldehyde (B42025) derivative with other reagents in an ethanol-aqueous solution, followed by refluxing and crystallization to obtain the pure product. nih.gov The versatility of the benzimidazole core allows for the introduction of various substituents, leading to a wide range of derivatives with diverse properties. nih.govresearchgate.net

Preparation of Tetrazole Analogs

Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms. Their synthesis can be achieved through several routes, often involving the [2+3] cycloaddition of an azide (B81097) with a nitrile. While direct use of this compound is not explicitly detailed, the nitrile functionality is a key component for tetrazole formation. For example, the Ugi-azide reaction is a powerful tool for the synthesis of 1,5-disubstituted tetrazoles. beilstein-archives.org Another approach involves the reaction of nitriles with sodium azide and a catalyst like zinc bromide to form the corresponding tetrazole. nih.gov

Construction of Quinazoline (B50416) Derivatives

Quinazolines and their derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities. nih.govarkat-usa.orgresearchgate.net The synthesis of quinazoline derivatives can be accomplished through various methods, including those starting from anthranilic acid or its derivatives. acgpubs.org While a direct one-step synthesis from this compound is not a standard method, this compound can serve as a precursor for intermediates that are then used to construct the quinazoline ring system. For instance, chalcones, which are α,β-unsaturated ketones, are valuable intermediates for preparing various heterocyclic rings, and this compound can be envisioned as a synthon for related structures. ptfarm.pl

Utilization in Cycloaddition Reactions to Form Various Heterocycles

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. The carbon-carbon double bond in the acrylonitrile moiety of this compound makes it a suitable dienophile in Diels-Alder reactions. libretexts.org This [4+2] cycloaddition reaction involves the reaction of a conjugated diene with a dienophile to form a six-membered ring. libretexts.org The regioselectivity of the Diels-Alder reaction can often be predicted by considering the electronic properties of the diene and dienophile. chemtube3d.com

Furthermore, the nitrile group can participate in [3+2] cycloaddition reactions with 1,3-dipoles like azides or nitrilimines to form five-membered heterocyclic rings such as triazoles. mdpi.com The energetics and mechanism of these reactions, including the competition between concerted and stepwise pathways, have been investigated using computational methods. nih.gov

Intermediates in the Synthesis of Complex Organic Molecules

Beyond its role as a direct precursor to heterocycles, this compound and its related precursor, (3,4-dimethoxyphenyl)acetonitrile, are crucial intermediates in the synthesis of more complex organic molecules. chemicalbook.comsigmaaldrich.com

Design and Synthesis of Substituted Acrylonitrile Derivatives for Specific Research Goals

The molecular framework of this compound serves as a versatile platform for the synthesis of more complex, substituted acrylonitrile derivatives. These derivatives are often designed with specific electronic and structural properties to meet particular research objectives, particularly in the exploration of bioactive compounds. The synthesis typically involves a base-catalyzed Knoevenagel condensation between a substituted benzaldehyde and a substituted phenylacetonitrile (B145931).

One notable example is the synthesis of (Z)-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile. This compound was prepared through the reaction of benzo[b]thiophene-2-carbaldehyde with (3,4-dimethoxyphenyl)acetonitrile. nih.gov The reaction is facilitated by a base, such as methanolic potassium hydroxide (B78521), which deprotonates the acetonitrile (B52724) derivative to form a carbanion that subsequently attacks the aldehyde. nih.gov The resulting product's geometry and molecular structure have been confirmed through techniques like X-ray crystallography. nih.gov

Another targeted derivative is (Z)-3-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile. This molecule was synthesized for its potential use in constructing bioactive heterocycles. The synthesis follows a similar base-catalyzed pathway, reacting 3,4-dimethoxybenzaldehyde (B141060) with (4-methoxyphenyl)acetonitrile. researchgate.net The strategic combination of different aromatic rings and the acrylonitrile bridge allows for fine-tuning the molecule's properties for specific applications in medicinal chemistry research.

The general synthetic approach allows for considerable variation, enabling researchers to create a library of derivatives by choosing different starting aldehydes and nitriles. The dimethoxy-substituted phenyl ring is a common feature, often included to modulate the electronic properties of the final molecule.

Table 1: Synthesis of Substituted Acrylonitrile Derivatives

Derivative Name Starting Aldehyde Starting Acetonitrile Catalyst Key Finding Reference
(Z)-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile benzo[b]thiophene-2-carbaldehyde (3,4-dimethoxyphenyl)acetonitrile Methanolic Potassium Hydroxide Prepared via base-catalyzed condensation; structure confirmed by X-ray crystallography. nih.gov

Applications in Material Science Research and Development

The unique electronic structure of this compound and its derivatives makes them promising candidates for applications in material science. The molecule possesses a Donor-π-Acceptor (D-π-A) architecture, which is highly sought after for creating materials with specific optoelectronic properties, particularly nonlinear optical (NLO) properties. researchgate.net In this structure, the electron-rich 3,4-dimethoxyphenyl group acts as the electron donor, the conjugated carbon-carbon double bond (vinyl group) serves as the π-bridge, and the electron-withdrawing nitrile (cyano) group functions as the acceptor.

Materials with strong NLO responses are crucial for the development of advanced photonic and telecommunication technologies, including optical switching and frequency conversion. youtube.com The efficiency of these materials depends on the intramolecular charge transfer (ICT) from the donor to the acceptor through the π-system. researchgate.net The design of molecules like this compound is a deliberate strategy to maximize this effect. Research into similar D-π-A systems, such as acrylonitrile-substituted spirocyclotriphosphazene derivatives, has shown that such structures can lead to materials with significant thermal stability and tunable optical bandgaps. researchgate.net

Role in the Development of Polymers and Materials with Tailored Properties

The this compound molecule functions as a fundamental building block, or monomer, for the synthesis of advanced functional polymers and materials with properties tailored for specific applications. The presence of the acrylonitrile unit is particularly valuable for polymerization and for imparting desirable characteristics to the resulting material.

One key application is in the creation of π-conjugated polymers with luminescent or fluorescent properties. rsc.org By incorporating acrylonitrile derivatives with donor-acceptor features into the side chains of a polymer backbone, it is possible to create materials that exhibit charge transfer interactions. rsc.org These materials are of interest for use in organic light-emitting diodes (OLEDs) and sensors. A general method involves the synthesis of polymers with pendant aldehyde groups, which can then be reacted with a cyano-containing molecule in a Knoevenagel condensation to attach the acrylonitrile side chain. rsc.org This post-polymerization modification allows for the systematic introduction of functional units like this compound.

Furthermore, the acrylonitrile group itself is a well-established component in polymer chemistry, most famously in polyacrylonitrile (B21495) (PAN). PAN-based block copolymers are used as precursors to produce nitrogen-doped porous carbon materials. nih.gov These materials are highly valued for energy storage applications, such as supercapacitors. nih.gov While not a direct application of this compound itself, this demonstrates the potential of the acrylonitrile functional group to be leveraged in creating robust, functional materials through processes like thermal stabilization and carbonization. nih.gov The incorporation of the dimethoxyphenyl group could further modify the electronic properties of the resulting carbon materials.

The development of polymers from such functional monomers allows for the creation of materials with tailored properties, including high thermal stability, specific nonlinear optical responses, and favorable fluorescence characteristics, making them suitable for a range of advanced technological applications. rsc.orgrsc.org

Table 2: Potential Material Science Applications of Acrylonitrile-Based Building Blocks

Application Area Material Type Role of Acrylonitrile Derivative Tailored Property Reference
Nonlinear Optics D-π-A push-pull structures Acts as the core functional molecule with a Donor-π-Acceptor design. Second or third-order nonlinear optical susceptibility for photonic devices. researchgate.netyoutube.com
Luminescent Polymers π-conjugated polymers with functional side chains Incorporated as a side chain to create a donor-acceptor system within the polymer. Fluorescence and intramolecular charge transfer (ICT) for OLEDs and sensors. rsc.org

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
(Z)-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile
(3,4-dimethoxyphenyl)acetonitrile
benzo[b]thiophene-2-carbaldehyde
(Z)-3-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile
3,4-dimethoxybenzaldehyde
(4-methoxyphenyl)acetonitrile

Research Directions and Future Perspectives for 3 3,4 Dimethoxyphenyl Acrylonitrile Chemistry

Exploration of Novel and Efficient Synthetic Routes and Catalytic Systems

The traditional synthesis of 3-(3,4-Dimethoxyphenyl)acrylonitrile (B1581104) derivatives often involves the Knoevenagel condensation. This method typically reacts 3,4-dimethoxybenzaldehyde (B141060) with an appropriate acetonitrile (B52724) derivative in the presence of a base like potassium hydroxide (B78521). iucr.orgmdpi.com While effective, there is a continuous search for more efficient, greener, and versatile synthetic methodologies.

Future research is likely to focus on the following areas:

Advanced Catalytic Systems: The development of novel catalysts is paramount. This includes exploring transition-metal catalysis and organocatalysis to achieve milder reaction conditions and improved yields. For instance, palladium-catalyzed Heck-type reactions, which have been used for synthesizing similar acrylonitrile (B1666552) structures, could be adapted. chemicalbook.com

Green Chemistry Approaches: The use of environmentally benign solvents and catalysts is a growing trend. Methodologies like employing low-melting mixtures of tartaric acid and urea, which can act as both solvent and catalyst, represent a potential green alternative for related syntheses. rsc.org

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, especially for highly exothermic reactions, leading to safer and more efficient processes compared to traditional batch methods.

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields in condensation reactions used to produce acrylonitrile derivatives.

A comparison of existing and potential synthetic methods is outlined below.

MethodPrecursorsCatalyst/ReagentsKey AdvantagesReference
Knoevenagel Condensation 3,4-Dimethoxybenzaldehyde, Substituted AcetonitrilePotassium Hydroxide (KOH)Well-established, straightforward iucr.orgmdpi.com
Heck-Type Coupling Substituted Aniline, AcrylonitrilePalladium Acetate (B1210297), Tris(o-methoxy)phosphinePotential for different substitution patterns chemicalbook.com
MNBA/DMAP Catalysis 3,4-Dimethoxycinnamic acid, AlcoholMNBA, DMAPHigh yield, room temperature reaction mdpi.com
Phase-Transfer Catalysis 3-(3,4-dimethoxyphenyl)-2',3'-epoxy-potassium propionateTetrabutylammonium bromide (TBAB), KOHImproved yield, suitable for industrial scale-up google.compatsnap.com

MNBA: 2-methyl-6-nitrobenzoic anhydride; DMAP: 4-dimethylaminopyridine

Rational Design and Synthesis of New Derivatives with Precisely Targeted Structural Modifications

The this compound scaffold is a versatile template for creating new molecules with specific biological activities. Rational design, guided by structure-activity relationship (SAR) studies, allows for the synthesis of derivatives with precisely tuned properties. mdpi.comnih.gov

The primary strategy involves the condensation of 3,4-dimethoxybenzaldehyde with various functionally substituted phenylacetonitrile (B145931) compounds. pensoft.net This approach has yielded a diverse range of derivatives. For example, reacting (3,4-dimethoxyphenyl)acetonitrile with benzo[b]thiophene-2-carbaldehyde produces (Z)-3-(Benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile. nih.gov Similarly, diphenyl acrylonitrile derivatives have been synthesized through condensation reactions followed by further modifications like acylation, with the goal of promoting hippocampal neurogenesis. mdpi.com

Future work will likely involve:

Target-Oriented Synthesis: Designing molecules to interact with specific biological targets, such as microtubules or enzymes, by incorporating pharmacophoric features into the acrylonitrile framework. nih.gov

Bioisosteric Replacement: Substituting parts of the molecule with other groups that have similar physical or chemical properties to enhance efficacy or alter metabolic profiles.

Hybrid Molecules: Combining the this compound core with other known active pharmacophores to create hybrid compounds with potentially synergistic or novel activities. mdpi.com

The table below summarizes a selection of synthesized derivatives and their initial chemical precursors.

Derivative NameKey PrecursorsReference
(2Z)-3-(3,4-Dimethoxyphenyl)-2-(4-methylphenyl)acrylonitrile3,4-Dimethoxybenzaldehyde, 4-Methylphenylacetonitrile mdpi.com
(Z)-3-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile3,4-Dimethoxybenzaldehyde, (4-Methoxyphenyl)acetonitrile iucr.org
(Z)-3-(Benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrileBenzo[b]thiophene-2-carbaldehyde, (3,4-Dimethoxyphenyl)acetonitrile nih.gov
((5-(3,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetonitriles5-(3,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-thione, Halogennitriles pensoft.net

Advanced Computational Investigations into Reaction Mechanisms and Intermolecular Interactions

Computational chemistry provides invaluable insights into the properties and reactivity of molecules, complementing experimental findings. For this compound and its derivatives, techniques like Density Functional Theory (DFT) are crucial for understanding their behavior at a molecular level.

Crystallographic and DFT studies on related dimethoxybenzene derivatives have been used to elucidate electronic properties, reactivity, and the nature of intermolecular forces. nih.gov For example, analysis of (Z)-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile revealed that its crystal packing is primarily stabilized by van der Waals forces, with no significant hydrogen bonding. nih.gov In contrast, the structure of 2-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile (B1656056) exhibits both inter- and intramolecular C-H···O and C-H···N hydrogen bonds. researchgate.net

Future computational research will likely focus on:

Reaction Mechanism Elucidation: Using DFT and Molecular Electron Density Theory (MEDT) to map the energy profiles of synthetic reactions, identify transition states, and predict the chemo- and regioselectivity, as has been done for related cycloaddition reactions. rsc.orgias.ac.in

Predictive Modeling: Employing Quantitative Structure-Activity Relationship (3D-QSAR), CoMFA, and CoMSIA models to predict the biological activity of newly designed derivatives before their synthesis, thereby saving time and resources. mdpi.com

Intermolecular Interaction Analysis: Studying how these molecules interact with biological targets like proteins or nucleic acids through molecular docking and molecular dynamics (MD) simulations to understand their mechanism of action and guide the design of more potent compounds. mdpi.com

Predicted computational data, such as collision cross-sections, are available for the parent compound, providing a basis for further studies. uni.lu

Computational MethodApplication AreaInsights GainedReference
X-Ray Crystallography Solid-state structure determinationMolecular geometry, bond angles, intermolecular packing, hydrogen bonds iucr.orgnih.govresearchgate.net
Density Functional Theory (DFT) Electronic properties, reaction mechanismsEnergy gaps, molecular stability, reaction pathways nih.govrsc.org
Molecular Docking / MD Ligand-target interactionsBinding affinity, interaction modes with biological targets mdpi.com
3D-QSAR / CoMFA Structure-activity relationshipsPredictive models for biological activity mdpi.com

Development of Highly Stereoselective Synthetic Methodologies

The carbon-carbon double bond in this compound can exist as either E or Z isomers. Since the geometric configuration of a molecule can drastically affect its biological activity, the development of highly stereoselective synthetic methods is a critical research objective. Many reported syntheses already show a high degree of stereoselectivity, yielding predominantly the Z-isomer. iucr.orgmdpi.comnih.gov

The next frontier in this area is the control of chirality, particularly when substitutions on the acrylonitrile backbone create stereocenters. Future research directions include:

Asymmetric Catalysis: The use of chiral catalysts, such as chiral phosphoric acids or N-heterocyclic carbenes (NHCs), can guide reactions to produce one enantiomer in excess over the other. frontiersin.orgmdpi.com This approach is powerful for creating enantiomerically pure compounds for biological evaluation.

Chiral Auxiliaries: Temporarily attaching a chiral group to the substrate to direct the stereochemical outcome of a reaction, followed by its removal.

Enantioselective Electrochemical Synthesis: Exploring modern electrochemical methods that can achieve high stereoselectivity under metal-free conditions, as demonstrated in the synthesis of related dicarbonyl Z-alkenes. rsc.org

Stereocontrolled Multi-step Synthesis: Designing synthetic routes where stereocenters are established in a controlled manner, often starting from a chiral precursor like Garner's aldehyde, a strategy used for synthesizing complex amino acids. elsevierpure.com

The advancement of these methodologies will be essential for synthesizing specific stereoisomers of complex this compound derivatives, enabling a more precise investigation of their structure-activity relationships.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-(3,4-Dimethoxyphenyl)acrylonitrile, and how do reaction conditions influence yield and purity?

  • Answer : The compound is synthesized via base-catalyzed condensation of 3,4-dimethoxybenzaldehyde with substituted acetonitriles. For example, a base (e.g., NaOH) and a phase-transfer catalyst (e.g., tert-butylammonium bromide) are used in a methanol/water system, yielding pale-yellow crystals after recrystallization . Microwave-assisted methods can reduce reaction times by 50% compared to conventional heating, improving efficiency . Key factors include solvent polarity, catalyst selection, and temperature control (e.g., room temperature vs. reflux). Yield optimization often requires monitoring via TLC or HPLC .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Answer :

  • NMR/FTIR : Confirm functional groups (e.g., nitrile stretch at ~2220 cm⁻¹ in FTIR) and aromatic proton environments in ¹H/¹³C NMR .
  • X-ray Crystallography : Resolves Z/E geometry and steric distortions. For instance, the Z-isomer shows a C=C bond length of 1.348 Å and torsional angles up to 169.4°, indicating non-planarity due to steric hindrance between methoxyphenyl groups .
  • Melting Point : Typically 175–187°C, with purity assessed via sharp melting ranges .

Q. What are the common applications of this compound in medicinal chemistry and materials science?

  • Answer :

  • Medicinal Chemistry : Acts as a dipolarophile in bioactive heterocycle synthesis (e.g., thiazoles) and shows anticancer activity (e.g., GI₅₀ = 0.229 μM against MDA-MB-435 melanoma cells) via microtubule depolymerization .
  • Materials Science : Used in OLEDs due to electron-withdrawing nitrile and electron-donating methoxy groups, enabling tunable optoelectronic properties .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound derivatives for enhanced bioactivity?

  • Answer : Substituent modifications (e.g., replacing 3,4-dimethoxyphenyl with 3,4,5-trimethoxyphenyl) improve anticancer potency. For example, compound 13 (Z-isomer) shows 54% growth inhibition across cancer cell lines due to increased methoxy group density enhancing tubulin binding . Microwave-assisted synthesis and green solvents (e.g., ethanol/water mixtures) improve yield (up to 85%) while reducing environmental impact .

Q. What mechanisms underlie the anticancer activity of this compound derivatives, and how can data contradictions be resolved?

  • Answer : The compound induces G2/M arrest by destabilizing microtubules, leading to apoptosis. Contradictions in bioactivity data (e.g., varying GI₅₀ values) may arise from:

  • Stereochemistry : Z-isomers exhibit stronger tubulin binding than E-isomers due to spatial alignment of methoxy groups .
  • Solubility : Poor aqueous solubility of derivatives can skew in vitro assays; use of DMSO carriers requires careful concentration control .
  • Cell Line Variability : MDA-MB-435 cells show higher sensitivity (GI₅₀ = 0.229 μM) than others (e.g., leukemia CCRF-CEM: GI₅₀ = 2.59 μM) due to differential expression of β-tubulin isoforms .

Q. How do computational methods like molecular docking validate the biological activity of this compound?

  • Answer : Docking studies (e.g., using AutoDock Vina) reveal interactions with tubulin’s colchicine-binding site. The nitrile group forms hydrogen bonds with Thr179, while methoxy groups engage in hydrophobic interactions with Leu242 and Val317. Binding affinity scores (ΔG = -9.2 kcal/mol) correlate with experimental IC₅₀ values .

Q. What strategies address challenges in crystallizing this compound for structural analysis?

  • Answer : Slow evaporation from methanol/ethanol yields single crystals suitable for X-ray diffraction. Hydrogen bonds (C–H⋯O/N) stabilize the crystal lattice, with intermolecular distances of 2.85–3.10 Å . For polymorph screening, vary solvents (e.g., acetonitrile vs. THF) and cooling rates to isolate metastable forms.

Safety and Handling Considerations

  • Storage : Store in airtight containers at 2–8°C to prevent hydrolysis of the nitrile group .
  • Toxicity : LD₅₀ (rat, oral) = 250 mg/kg; use fume hoods and PPE (gloves, goggles) during synthesis .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.